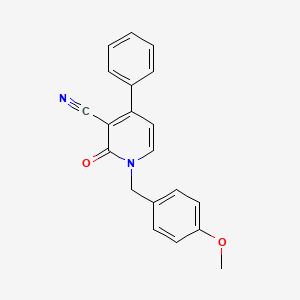

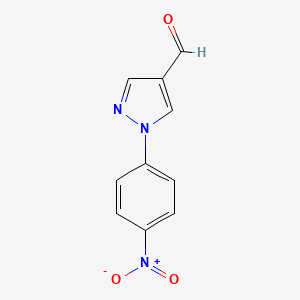

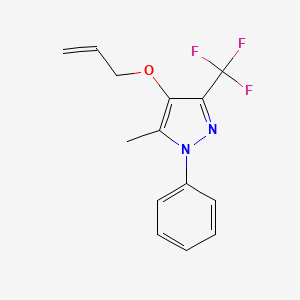

(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-Chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of cannabis. CP-47,497 has been widely used in scientific research to study the biochemical and physiological effects of cannabinoids on the body.

Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

The compound has been synthesized and characterized through spectroscopic methods and finally confirmed by X-ray diffraction (XRD) study. It crystallizes in the monoclinic space group, exhibiting intermolecular hydrogen bond types C‒H···O, indicating potential applications in material science for its unique structural properties (Lakshminarayana et al., 2009).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized, characterized, and evaluated for their in vitro antimicrobial and anticancer activity. Among these, compounds exhibited higher anticancer activity than the reference drug doxorubicin, suggesting potential in pharmaceutical applications for treating cancer and microbial infections (Hafez et al., 2016).

Synthesis of 3-Aryl-2-sulfanylthienopyridines

A three-step procedure for the synthesis of various 3-aryl-2-sulfanylthienopyridines has been developed, demonstrating potential for chemical synthesis and pharmaceutical applications, especially in the development of new therapeutic agents (Kobayashi et al., 2013).

Molecular Docking and Hirshfeld Surface Analysis

The synthesized compound was characterized by spectroscopic methods, single crystal X-ray diffraction studies, molecular docking, and Hirshfeld surface analysis. Docking analysis with anti-cancer target with hER-α protein and Hirshfeld surface computational analysis indicate its potential pharmaceutical applications, particularly in cancer therapy (Lakshminarayana et al., 2018).

Synthesis and Cytotoxic Activity

Novel 5-methyl-4-thiopyrimidine derivatives have been synthesized and their cytotoxicity against Human umbilical vein endothelial cells (HUVEC) and various cancer cell lines evaluated. The study provides insights into the structures and behavior of these derivatives, showing weak activity against certain cell lines, suggesting their potential in the development of anticancer drugs (Stolarczyk et al., 2018).

Antimicrobial Activity of Pyridine Derivatives

New pyridine derivatives have been synthesized and their antimicrobial activity screened, showing variable and modest activity against investigated strains of bacteria and fungi. This suggests their potential use in developing new antimicrobial agents (Patel et al., 2011).

Propriétés

IUPAC Name |

(6-chloropyridin-3-yl)-(3-ethylsulfanylazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2OS/c1-2-19-12-5-3-4-8-17(10-12)14(18)11-6-7-13(15)16-9-11/h6-7,9,12H,2-5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFBZBOAGJLISP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1CCCCN(C1)C(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-2-carboxamide](/img/structure/B2952350.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2952358.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2952359.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2952367.png)

![(2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide](/img/structure/B2952368.png)